molecular formula C4HBr2NO2S B1588099 2,5-Dibromo-3-nitrothiophene CAS No. 2160-51-2

2,5-Dibromo-3-nitrothiophene

Cat. No.: B1588099
CAS No.: 2160-51-2
M. Wt: 286.93 g/mol
InChI Key: HYJLCFYMHSSKHD-UHFFFAOYSA-N
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Description

“2,5-Dibromo-3-nitrothiophene” is a chemical compound with the molecular formula C4HBr2NO2S . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 286.93 Da . The molecule consists of a thiophene ring substituted with bromine atoms at the 2 and 5 positions and a nitro group at the 3 position .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .


Physical And Chemical Properties Analysis

“this compound” has a density of 2.330, a melting point of 60-61 ºC, and a boiling point of 272 ºC .

Scientific Research Applications

Synthesis Methods

2,5-Dibromo-3-nitrothiophene and its derivatives are involved in various synthesis methods. Notably, a one-pot approach for synthesizing 3-nitrothiophene and 3-nitro-2-substituted thiophenes has been developed. This method involves treating 1,4-dithane-2,5-diol with nitroacetates or nitroalkenes, yielding products like 3-nitrothiophene, demonstrating complete regiocontrol without the need for chromatographic purification in most post-synthetic applications (McNabola et al., 2015).

Polymer Synthesis

This compound derivatives have significant applications in polymer synthesis. For example, rod−rod block copolymers such as poly(3-hexylthiophene)-b-poly(3-phenoxymethylthiophene)s were prepared using a nickel-catalyzed coupling polymerization of 2-bromo-3-hexyl-5-iodothiophene followed by polymerization of 2,5-dibromo-3-phenoxymethylthiophene (Ohshimizu & Ueda, 2008).

Conductive Materials

The compound is also vital in creating conductive materials. For instance, a novel solid-state polymerization of crystalline 2,5-dibromo-3,4-ethylenedioxythiophene produced a highly conductive, bromine-doped poly(3,4-ethylenedioxythiophene) (Meng et al., 2003).

Electronic and Photophysical Properties

This compound derivatives are used to study electronic and photophysical properties. Research on nitro-functionalized oligothiophenes showed that these compounds act as push-pull systems with intense photoinduced charge transfer in the visible spectrum, making them promising as electroactive molecular materials (Casado et al., 2003).

Liquid Crystal Polymers

The creation of novel polythiophenes with ionic mesogenic side chains from 2,5-dibromo-thiophene derivatives highlights the compound's role in developing advanced materials with unique properties like liquid crystallinity, electrical conductivity, and photoelectrical properties (Kijima, Setoh, & Shirakawa, 2000).

Safety and Hazards

When handling “2,5-Dibromo-3-nitrothiophene”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . In case of accidental ingestion or inhalation, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers . The corresponding amine(s) can be obtained by subsequent reduction .

Molecular Mechanism

It is known that this compound can participate in Pd catalyzed Stille coupling reactions

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 2,5-Dibromo-3-nitrothiophene in laboratory settings . Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

2,5-dibromo-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJLCFYMHSSKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406966
Record name 2,5-dibromo-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-51-2
Record name 2,5-dibromo-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-dibromothiophene (10.0 g, 0.0413 mol) was added in portions to nitric acid (38 mL) and concentrated sulfuric acid (75 mL) cooled at 0° C. with an ice bath. On complete addition, the reaction was removed from the cold bath and was stirred for 30 minutes before the reaction mixture was poured onto ice water (400 mL) and extracted with ethyl acetate. The organic layer was separated, dried (Na2SO4), concentrated under vacuum and the residue purified by silica gel chromatography to afford the title product as solid (1.6 g, 13.7% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Yield
13.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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